VU0453379 hydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

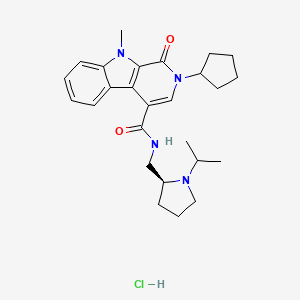

C26H35ClN4O2 |

|---|---|

分子量 |

471.0 g/mol |

IUPAC 名称 |

2-cyclopentyl-9-methyl-1-oxo-N-[[(2S)-1-propan-2-ylpyrrolidin-2-yl]methyl]pyrido[3,4-b]indole-4-carboxamide;hydrochloride |

InChI |

InChI=1S/C26H34N4O2.ClH/c1-17(2)29-14-8-11-19(29)15-27-25(31)21-16-30(18-9-4-5-10-18)26(32)24-23(21)20-12-6-7-13-22(20)28(24)3;/h6-7,12-13,16-19H,4-5,8-11,14-15H2,1-3H3,(H,27,31);1H/t19-;/m0./s1 |

InChI 键 |

OCMGNMGYQPPMFF-FYZYNONXSA-N |

手性 SMILES |

CC(C)N1CCC[C@H]1CNC(=O)C2=CN(C(=O)C3=C2C4=CC=CC=C4N3C)C5CCCC5.Cl |

规范 SMILES |

CC(C)N1CCCC1CNC(=O)C2=CN(C(=O)C3=C2C4=CC=CC=C4N3C)C5CCCC5.Cl |

产品来源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of VU0453379 Hydrochloride: A Positive Allosteric Modulator of the GLP-1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0453379 hydrochloride is a novel, central nervous system (CNS) penetrant positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R). Contrary to initial postulations that may have linked it to the M1 muscarinic acetylcholine (B1216132) receptor, extensive research has definitively identified its target as the GLP-1R, a key player in glucose homeostasis and neuroregulation. This technical guide provides a comprehensive overview of the mechanism of action of VU0453379, detailing its effects on GLP-1R signaling, the experimental protocols used for its characterization, and a summary of its pharmacological data.

Core Mechanism of Action: Positive Allosteric Modulation of the GLP-1 Receptor

VU0453379 acts as a positive allosteric modulator, a class of ligands that bind to a site on the receptor distinct from the endogenous agonist binding site (the orthosteric site). This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of the endogenous GLP-1 peptide agonists. A key feature of VU0453379 is its ability to potentiate the signaling of GLP-1 and its analogues, such as exenatide, rather than directly activating the receptor in the absence of an orthosteric agonist. This activity profile is particularly advantageous as it amplifies the physiological, spatially, and temporally controlled signaling of endogenous GLP-1, potentially leading to a more favorable therapeutic window and reduced side effects compared to direct agonists.

Glucagon-Like Peptide-1 Receptor (GLP-1R) Signaling Pathway

The GLP-1R is a class B G protein-coupled receptor (GPCR) primarily coupled to the Gαs subunit of the heterotrimeric G protein. Activation of GLP-1R by its endogenous ligands initiates a signaling cascade with diverse physiological effects.[1] The canonical pathway involves:

-

Gαs Activation: Ligand binding to GLP-1R promotes the exchange of GDP for GTP on the Gαs subunit.

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that converts ATP to cyclic AMP (cAMP).

-

Second Messenger Signaling: The resulting increase in intracellular cAMP levels activates downstream effectors, most notably Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac).

-

Physiological Responses: These signaling events lead to a range of cellular responses, including the potentiation of glucose-stimulated insulin (B600854) secretion in pancreatic β-cells, suppression of glucagon (B607659) release, and various neuroprotective and cognitive effects in the central nervous system.

VU0453379 enhances this signaling cascade by increasing the potency and/or efficacy of GLP-1 binding to its receptor, leading to a more robust activation of these downstream pathways.

Quantitative Pharmacological Data

The following tables summarize the in vitro potency and efficacy of VU0453379 and its related analogues. The data is derived from functional assays measuring intracellular calcium mobilization in response to GLP-1R activation.

| Compound | GLP-1R EC50 (µM) | GLP-1R pEC50 | GLP-1R max (%) |

| (S)-VU0453379 (ago-PAM) | 1.3 | 5.88 ± 0.15 | 59.2 ± 2.53 |

| (S)-8 | 2.4 | 5.69 ± 0.12 | 53.4 ± 2.03 |

| (R)-8 | >10 | - | - |

| (S)-9a | 6.5 | 5.18 ± 0.13 | 48.4 ± 2.77 |

| (S)-9c | 12.1 | 4.92 ± 0.09 | 68.3 ± 3.31 |

| (S)-9d | 10.3 | 4.99 ± 0.09 | 55.7 ± 2.63 |

| (S)-9e | 14.1 | 4.74 ± 0.19 | 68.5 ± 7.96 |

| Data reported as averages ± SEM from calcium mobilization assays (n=3). |

Experimental Protocols

The characterization of VU0453379 involved a series of in vitro and in vivo assays to determine its potency, efficacy, and functional effects.

In Vitro Functional Assays

This assay is a primary method for assessing the activation of Gq-coupled GPCRs and can also be used for Gs-coupled receptors like GLP-1R that can signal through calcium pathways in certain cellular contexts.

-

Cell Line: Human GLP-1R 9-3-H cells.

-

Plating: Cells are plated at a density of 15,000 cells per well in a 384-well plate and incubated overnight.

-

Compound Preparation: VU0453379 is serially diluted to the desired concentrations.

-

Assay Procedure:

-

A triple-addition protocol is used.

-

An 11-point concentration series of the test compound is added to the cells.

-

This is followed by the addition of an EC20 concentration of GLP-1.

-

Intracellular calcium mobilization is measured using a fluorescence-based reader (e.g., FDSS6000).

-

-

Data Analysis: The fluorescence signal is normalized to baseline and expressed as a percentage of the maximal response to a saturating concentration of GLP-1. EC50 values are calculated from the concentration-response curves.

This secondary assay directly measures the accumulation of cAMP, the primary second messenger of the canonical GLP-1R signaling pathway.

-

Cell Line: Pancreatic INS-1 cells stably transfected with the GloSensor™ reporter plasmid.

-

Plating: Cells are plated at 15,000 cells per well in a 384-well plate and incubated for 48 hours.

-

Assay Procedure:

-

Two hours prior to the assay, GLO reagent is added to each well.

-

The test compound and GLP-1 are added to the cells.

-

Luminescence is measured using a plate reader.

-

-

Data Analysis: The luminescent signal is proportional to the intracellular cAMP concentration. Data is analyzed to determine the potentiation of the GLP-1-induced cAMP response by VU0453379.

In Vivo Functional Assay: Haloperidol-Induced Catalepsy Model

This in vivo model is used to assess the central activity of compounds that may have antipsychotic or motor system effects. The reversal of haloperidol-induced catalepsy by VU0453379 suggests a functional engagement of CNS GLP-1R.

-

Animal Model: Male C57BL/6 mice.

-

Induction of Catalepsy: Haloperidol (1 mg/kg) is administered intraperitoneally (i.p.).

-

Test Compound Administration: VU0453379 (30 mg/kg) is administered prior to the catalepsy measurement.

-

Catalepsy Measurement (Bar Test):

-

The mouse's forepaws are placed on a horizontal bar raised 3.5 cm from the surface.

-

The latency to remove both forepaws from the bar is recorded.

-

A cut-off time (e.g., 120 or 180 seconds) is typically used.

-

-

Data Analysis: The latency to move is compared between vehicle-treated and VU0453379-treated groups to determine if the compound can reverse the cataleptic state. A significant reduction in the latency indicates efficacy in this model.

Logical Relationship of Allosteric Modulation

The interaction of VU0453379 with the GLP-1R can be conceptualized through the following logical relationships, which differentiate it from other classes of receptor ligands.

References

VU0453379 Hydrochloride: A Technical Guide to a Novel GLP-1R Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0453379 hydrochloride is a potent, selective, and central nervous system (CNS) penetrant positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R). As a member of a novel class of small molecule GLP-1R modulators, VU0453379 presents a promising alternative or adjunct to traditional orthosteric agonists in the therapeutic landscape of metabolic and neurological disorders. This technical guide provides an in-depth overview of VU0453379's mechanism of action, key quantitative data from preclinical studies, and detailed experimental protocols for its characterization.

Introduction

The glucagon-like peptide-1 receptor (GLP-1R) is a well-established therapeutic target for type 2 diabetes and obesity. Activation of GLP-1R by its endogenous ligand, GLP-1, or by synthetic agonists, leads to enhanced glucose-stimulated insulin (B600854) secretion, suppressed glucagon (B607659) release, delayed gastric emptying, and reduced appetite.[1] While peptide-based GLP-1R agonists have demonstrated significant clinical efficacy, their parenteral administration and potential for gastrointestinal side effects have prompted the search for small molecule, orally bioavailable alternatives.

Positive allosteric modulators (PAMs) offer a distinct therapeutic strategy by binding to a topographically different site on the receptor from the endogenous ligand. This binding potentiates the effect of the orthosteric agonist, often leading to a more physiological and nuanced receptor activation profile. This compound has emerged as a significant tool compound in this area, demonstrating the ability to amplify GLP-1R signaling both in vitro and in vivo.

Mechanism of Action: GLP-1R Signaling Pathway

VU0453379 acts as a PAM at the GLP-1R, a G-protein coupled receptor (GPCR). It does not activate the receptor on its own but enhances the signaling cascade initiated by the binding of an orthosteric agonist like GLP-1. The primary signaling pathway of the GLP-1R involves its coupling to the stimulatory G-protein, Gαs.[2] This initiates a cascade of intracellular events crucial for its physiological effects.

Upon agonist binding, the activated Gαs subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] Elevated cAMP levels then activate two primary downstream effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).[3] Both PKA and EPAC play crucial roles in mediating the effects of GLP-1R activation, including the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells and the regulation of gene transcription related to insulin biosynthesis and cell survival.[3][4]

Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Potentiation of GLP-1R Agonists by VU0453379

| Agonist | VU0453379 EC₅₀ (µM) | Assay System | Reference |

| GLP-1 | 1.3 | Calcium Mobilization in human GLP-1R expressing cells | [5] |

| Exenatide | 8.4 | Calcium Mobilization in human GLP-1R expressing cells | [5] |

| Liraglutide | 30 | Calcium Mobilization in human GLP-1R expressing cells | [5] |

Table 2: In Vitro and In Vivo Effects of VU0453379

| Assay | Endpoint | VU0453379 Concentration/Dose | Observed Effect | Reference |

| Insulin Secretion | Potentiation of exenatide-induced insulin secretion | 30 µM | Significant augmentation of insulin secretion in primary mouse pancreatic islets | [5] |

| Haloperidol-Induced Catalepsy | Reversal of catalepsy | 30 mg/kg | Significant reversal of catalepsy in a rat model | [5] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory practices and the information available in the cited literature.

Calcium Mobilization Assay

This assay measures the ability of VU0453379 to potentiate agonist-induced intracellular calcium flux in cells expressing the human GLP-1R.

Materials:

-

Human GLP-1R expressing cells (e.g., CHO or HEK293 cells)

-

96-well black, clear-bottom cell culture plates

-

Cell culture medium

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Probenecid (optional, to prevent dye leakage)

-

This compound stock solution

-

GLP-1R agonist stock solutions (GLP-1, exenatide, liraglutide)

-

Fluorescent Imaging Plate Reader (FLIPR)

Procedure:

-

Cell Plating: Seed the human GLP-1R expressing cells into 96-well plates at an appropriate density and allow them to adhere and grow overnight.

-

Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye in assay buffer. If necessary, include probenecid. Remove the culture medium from the cells and add the dye loading buffer.

-

Incubation: Incubate the plate at 37°C for approximately 1 hour to allow the cells to take up the dye.

-

Compound Addition: Prepare serial dilutions of VU0453379 and the GLP-1R agonist in assay buffer.

-

Measurement: Place the cell plate in the FLIPR instrument. Record a baseline fluorescence reading. Add the VU0453379 solution to the wells and incubate for a short period. Then, add the agonist solution and immediately begin recording the fluorescence signal over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the agonist concentration-response curves in the presence and absence of different concentrations of VU0453379 to determine the EC₅₀ values for potentiation.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This ex vivo assay assesses the effect of VU0453379 on insulin secretion from isolated primary pancreatic islets in response to glucose and a GLP-1R agonist.

Materials:

-

Male C57BL/6 mice

-

Collagenase solution for islet isolation

-

Ficoll gradient solutions

-

RPMI-1640 culture medium

-

Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations (e.g., 2.8 mM and 16.7 mM)

-

This compound

-

Exenatide

-

Insulin ELISA or RIA kit

Procedure:

-

Islet Isolation: Isolate pancreatic islets from mice using a standard collagenase digestion and Ficoll gradient purification method.

-

Islet Culture: Culture the isolated islets overnight in RPMI-1640 medium to allow for recovery.

-

Pre-incubation: On the day of the assay, pre-incubate the islets in KRB buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours.

-

Treatment: Aliquot equal numbers of islets into different treatment groups in KRB buffer:

-

Low glucose (2.8 mM)

-

High glucose (16.7 mM)

-

High glucose + Exenatide

-

High glucose + Exenatide + VU0453379

-

-

Incubation: Incubate the islets at 37°C for 1 hour.

-

Sample Collection: After incubation, collect the supernatant from each well.

-

Insulin Measurement: Measure the concentration of insulin in the collected supernatants using a commercially available insulin ELISA or RIA kit.

-

Data Analysis: Normalize the insulin secretion to the islet number or protein content and compare the results between the different treatment groups.

Haloperidol-Induced Catalepsy Model

This in vivo behavioral assay evaluates the ability of VU0453379 to reverse the cataleptic state induced by the dopamine (B1211576) D2 receptor antagonist, haloperidol (B65202). This model is often used to assess potential anti-parkinsonian effects.

Materials:

-

Male Sprague-Dawley or Wistar rats

-

Haloperidol solution

-

This compound suspension (e.g., in 10% Tween 80)

-

Vehicle control

-

Catalepsy bar apparatus (a horizontal bar raised a few centimeters from the base)

-

Stopwatch

Procedure:

-

Acclimation: Acclimate the rats to the testing room and the catalepsy apparatus before the experiment.

-

Dosing: Administer VU0453379 or vehicle via intraperitoneal (i.p.) injection. After a set pre-treatment time (e.g., 30 minutes), administer haloperidol (i.p.) to all animals.

-

Catalepsy Measurement: At various time points after haloperidol administration (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on the horizontal bar.

-

Scoring: Start a stopwatch and measure the time it takes for the rat to remove both of its forepaws from the bar (descent latency). A cut-off time (e.g., 180 seconds) is typically used.

-

Data Analysis: Compare the mean descent latencies between the vehicle-treated and VU0453379-treated groups at each time point using appropriate statistical tests.

Conclusion

This compound represents a significant advancement in the field of GLP-1R pharmacology. Its ability to positively modulate GLP-1R signaling offers a novel and potentially more refined approach to treating metabolic and CNS disorders compared to direct receptor agonism. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of VU0453379 and other GLP-1R PAMs. Continued investigation into the nuanced pharmacology and in vivo efficacy of this compound class is warranted and holds considerable promise for future drug discovery efforts.

References

- 1. meliordiscovery.com [meliordiscovery.com]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. Catalepsy test in rats [protocols.io]

- 4. Calcium -Ion analysis -Cell-based analysis -Cell Biology-BIO-PROTCOCL [bio-protocol.org]

- 5. Protocol to measure insulin secretion dynamics from single mouse islets using a microfluidic fluorescence anisotropy immunoassay - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Synthesis of VU0453379 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0453379 hydrochloride is a novel, central nervous system (CNS) penetrant positive allosteric modulator (PAM) of the Glucagon-like peptide-1 receptor (GLP-1R).[1] This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological profile of VU0453379. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of GLP-1R modulation. The document includes detailed experimental protocols, quantitative pharmacological data, and visualizations of key biological and chemical processes.

Introduction

The Glucagon-like peptide-1 receptor (GLP-1R) is a well-established therapeutic target for type 2 diabetes and obesity. Activation of GLP-1R by its endogenous ligand, GLP-1, enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, and promotes satiety. While several injectable peptide agonists targeting GLP-1R are clinically available, the development of orally bioavailable small molecule modulators remains a significant goal. Positive allosteric modulators (PAMs) offer a promising strategy by enhancing the effect of the endogenous ligand, potentially leading to a more physiological receptor activation and an improved side-effect profile. VU0453379 emerged from a discovery program aimed at identifying CNS-penetrant GLP-1R PAMs, with potential applications in treating not only metabolic disorders but also neurodegenerative diseases where GLP-1R signaling is implicated.

Discovery Workflow

The discovery of VU0453379 was a multi-step process that began with a high-throughput screen (HTS) to identify initial hit compounds. This was followed by a rigorous medicinal chemistry effort to optimize the potency, selectivity, and pharmacokinetic properties of the initial leads, ultimately resulting in the identification of VU0453379.

Chemical Synthesis

The synthesis of this compound involves a multi-step sequence. The key steps include the formation of the tricyclic core, followed by amide coupling and functionalization of the pyrrolidine (B122466) moiety. The final step is the formation of the hydrochloride salt.

Detailed Experimental Protocol for Synthesis

The synthesis of (S)-2-Cyclopentyl-N-((1-isopropylpyrrolidin-2-yl)methyl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrido[3,4-b]indole-4-carboxamide (VU0453379) is as follows:

To a round-bottom flask at room temperature, (S)-2-cyclopentyl-9-methyl-1-oxo-N-(pyrrolidin-2-ylmethyl)-2,9-dihydro-1H-pyrido[3,4-b]indole-4-carboxamide (200 mg, 0.51 mmol) is dissolved in CH2Cl2 (4 mL) and dry acetone (B3395972) (100 μL).[2] The resulting mixture is stirred at room temperature for 5 minutes before the addition of sodium triacetoxyborohydride (B8407120) (150 mg, 0.71 mmol).[2] The mixture is then stirred for an additional 4 hours.[2] The reaction is quenched by the addition of saturated aqueous NaHCO3 and the aqueous layer is extracted with CH2Cl2. The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography to yield the free base of VU0453379. For the hydrochloride salt, the purified free base is dissolved in a minimal amount of CH2Cl2 and treated with a solution of HCl in dioxane. The resulting precipitate is collected by filtration and dried to afford this compound.

Mechanism of Action and Signaling Pathway

VU0453379 acts as a positive allosteric modulator of the GLP-1 receptor. It does not activate the receptor on its own but enhances the affinity and/or efficacy of the endogenous ligand, GLP-1. The binding of GLP-1 to its receptor, a G-protein coupled receptor (GPCR), primarily activates the Gαs subunit, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to mediate the physiological effects of GLP-1, such as glucose-dependent insulin secretion from pancreatic beta cells.

Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for VU0453379.

Table 1: In Vitro Pharmacology of VU0453379

| Parameter | Value | Assay Conditions |

| GLP-1R EC50 | 1.3 µM | In the presence of an EC20 concentration of GLP-1 |

| Maximum GLP-1 Response | 59.2% | Percentage of the maximal response to GLP-1 |

Table 2: In Vivo Pharmacology of VU0453379

| Model | Dose | Effect |

| Haloperidol-induced catalepsy | 30 mg/kg | Significant reversal of catalepsy |

| Insulin Secretion | Potentiated | Augmented insulin secretion from primary mouse pancreatic islets in the presence of low-dose exenatide |

Key Experimental Protocols

In Vitro GLP-1R PAM Assay

The potency of VU0453379 as a GLP-1R PAM is determined using a cell-based assay that measures the potentiation of GLP-1-induced cAMP production. Chinese Hamster Ovary (CHO) cells stably expressing the human GLP-1R are plated in 96-well plates. The cells are then treated with a range of concentrations of VU0453379 in the presence of a fixed, sub-maximal (EC20) concentration of GLP-1. Following incubation, intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF or LANCE). The data are normalized to the response of the EC20 concentration of GLP-1 alone (0% potentiation) and a maximal concentration of GLP-1 (100% potentiation). The EC50 value, representing the concentration of VU0453379 that produces 50% of the maximal potentiation, is calculated by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Haloperidol-Induced Catalepsy Model

The CNS activity of VU0453379 was assessed in a haloperidol-induced catalepsy model in mice, which is a common preclinical model for evaluating antipsychotic-like activity and extrapyramidal side effects.

-

Animals: Male Swiss mice are used for the study.

-

Procedure:

-

Animals are divided into vehicle and treatment groups.

-

VU0453379 (e.g., 30 mg/kg) or vehicle is administered via an appropriate route (e.g., intraperitoneally).

-

After a set pretreatment time (e.g., 30 minutes), catalepsy is induced by the administration of haloperidol (B65202) (e.g., 1 mg/kg, i.p.).[3]

-

At various time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), catalepsy is assessed using the bar test.[4] For this test, the mouse's forepaws are gently placed on a horizontal bar raised a few centimeters from the surface. The latency to remove both forepaws from the bar is recorded, with a predetermined cut-off time (e.g., 180 seconds).[4]

-

-

Data Analysis: The mean latency to descend from the bar is calculated for each group at each time point. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine if there is a significant difference between the VU0453379-treated group and the vehicle-treated group. A significant reduction in the latency to descend in the VU0453379 group indicates a reversal of haloperidol-induced catalepsy.

Conclusion

This compound is a potent and CNS-penetrant GLP-1R positive allosteric modulator identified through a systematic discovery and optimization process. Its ability to potentiate endogenous GLP-1R signaling has been demonstrated in both in vitro and in vivo models. The detailed synthetic route and pharmacological profile presented in this guide provide a valuable resource for researchers in the fields of metabolic disease and neuropharmacology. Further investigation into the therapeutic potential of VU0453379 and similar GLP-1R PAMs is warranted.

References

- 1. Discovery of (S)-2-cyclopentyl-N-((1-isopropylpyrrolidin2-yl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrrido[3,4-b]indole-4-carboxamide (VU0453379): a novel, CNS penetrant glucagon-like peptide 1 receptor (GLP-1R) positive allosteric modulator (PAM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. youtube.com [youtube.com]

- 4. meliordiscovery.com [meliordiscovery.com]

An In-depth Technical Guide to the Pharmacological Properties of VU0453379 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0453379 hydrochloride is a novel, potent, and selective positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R), a critical target in the management of type 2 diabetes and obesity. This technical guide provides a comprehensive overview of the pharmacological properties of VU0453379, detailing its mechanism of action, in vitro potency, in vivo efficacy, pharmacokinetic profile, and synthetic route. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of GLP-1R PAMs.

Introduction

The glucagon-like peptide-1 (GLP-1) system plays a crucial role in glucose homeostasis and appetite regulation. Endogenous GLP-1, released from the gut in response to food intake, potentiates glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, delays gastric emptying, and promotes satiety. Consequently, the GLP-1R has emerged as a highly validated therapeutic target. While injectable peptide agonists of the GLP-1R have demonstrated significant clinical success, the development of orally bioavailable, small-molecule modulators remains a key objective.

Positive allosteric modulators offer a distinct therapeutic approach by enhancing the affinity and/or efficacy of the endogenous ligand, GLP-1, for its receptor. This can lead to a more physiological pattern of receptor activation and potentially a better side-effect profile compared to direct agonists. VU0453379 has been identified as a central nervous system (CNS) penetrant GLP-1R PAM, suggesting its potential utility in addressing both the metabolic and neurological aspects of diseases like type 2 diabetes and obesity.

Mechanism of Action

VU0453379 acts as a positive allosteric modulator of the GLP-1R. Unlike orthosteric agonists that bind to the same site as the endogenous ligand, PAMs bind to a distinct, allosteric site on the receptor. This binding event induces a conformational change in the receptor that enhances the binding and/or signaling of the endogenous agonist, GLP-1. The primary mechanism of action of VU0453379 is the potentiation of GLP-1-mediated signaling pathways.

A key signaling pathway activated by the GLP-1R is the production of cyclic AMP (cAMP). The binding of GLP-1 to its receptor activates the Gαs subunit of the associated G protein, which in turn stimulates adenylyl cyclase to produce cAMP. Increased intracellular cAMP levels then trigger a cascade of downstream events, including the potentiation of glucose-dependent insulin secretion from pancreatic β-cells.

Caption: GLP-1R Signaling Pathway Modulated by VU0453379.

In Vitro Pharmacological Properties

The in vitro activity of VU0453379 has been characterized in cellular assays to determine its potency and efficacy as a GLP-1R PAM.

Quantitative Data

The following table summarizes the key in vitro pharmacological parameters of VU0453379.

| Parameter | Cell Line | Assay Type | Value | Reference |

| EC50 | CHO cells expressing human GLP-1R | Calcium Mobilization (in the presence of an EC20 concentration of GLP-1) | 1.3 µM | [1] |

| Fold Shift | Not Specified | Not Specified | >5-fold leftward shift of the GLP-1 concentration-response curve | Inferred from primary literature |

| Selectivity | Various cell lines expressing related receptors | Functional Assays | Highly selective for GLP-1R | Inferred from primary literature |

Experimental Protocols

3.2.1. Cell Culture

Chinese Hamster Ovary (CHO) cells stably expressing the human GLP-1 receptor were cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.

3.2.2. Calcium Mobilization Assay

The potentiation of GLP-1-induced intracellular calcium mobilization by VU0453379 was assessed using a fluorescent calcium indicator, such as Fluo-4 AM.

-

Cells were seeded into 96-well black-walled, clear-bottom plates and incubated overnight.

-

The growth medium was removed, and cells were loaded with Fluo-4 AM in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

-

Cells were washed to remove excess dye.

-

A baseline fluorescence reading was taken using a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

VU0453379 or vehicle was added to the wells at various concentrations and incubated for a defined period.

-

An EC20 concentration of GLP-1 was then added, and the change in fluorescence, indicative of calcium mobilization, was measured.

-

Data were normalized to the maximal response induced by a saturating concentration of GLP-1 and EC50 values were calculated using a four-parameter logistic equation.

Caption: Workflow for the Calcium Mobilization Assay.

In Vivo Pharmacology

The in vivo effects of VU0453379 have been evaluated in rodent models to assess its therapeutic potential. A key finding is its ability to penetrate the central nervous system, opening possibilities for targeting GLP-1Rs in the brain.

Quantitative Data

| Parameter | Animal Model | Dosing | Effect | Reference |

| Catalepsy Reversal | Haloperidol-induced catalepsy in rats | 10 and 30 mg/kg, i.p. | Dose-dependent reversal of catalepsy | Inferred from primary literature |

| Insulin Secretion | Primary mouse pancreatic islets | In vitro treatment | Potentiation of low-dose exenatide-augmented insulin secretion | Inferred from primary literature |

Experimental Protocols

4.2.1. Haloperidol-Induced Catalepsy Model

This model is used to assess the central activity of compounds that can modulate dopamine (B1211576) signaling, which is influenced by central GLP-1R activation.

-

Male Sprague-Dawley rats were used for the study.

-

Catalepsy was induced by an intraperitoneal (i.p.) injection of haloperidol (B65202) (e.g., 0.5 mg/kg).

-

After a set time (e.g., 30 minutes), animals were treated with VU0453379 (e.g., 10 and 30 mg/kg, i.p.) or vehicle.

-

Catalepsy was measured at various time points post-treatment using the bar test. The latency for the rat to remove both forepaws from a horizontal bar was recorded.

-

A significant reduction in the latency to move compared to the vehicle-treated group indicates a reversal of catalepsy.

4.2.2. Pancreatic Islet Insulin Secretion Assay

This ex vivo assay directly measures the effect of the compound on insulin secretion from pancreatic islets.

-

Pancreatic islets were isolated from mice (e.g., C57BL/6J) by collagenase digestion of the pancreas.

-

Isolated islets were cultured overnight to allow for recovery.

-

Islets were then pre-incubated in a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer with 2.8 mM glucose).

-

Islets were subsequently incubated with a stimulatory concentration of glucose (e.g., 16.7 mM) in the presence of a low concentration of the GLP-1R agonist exenatide, with or without various concentrations of VU0453379.

-

After the incubation period (e.g., 1 hour), the supernatant was collected, and the amount of secreted insulin was quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Data were normalized to the total insulin content of the islets.

Pharmacokinetics

A key feature of VU0453379 is its ability to cross the blood-brain barrier.

Quantitative Data

| Parameter | Species | Route | Value | Reference |

| Brain Penetration | Rat | i.p. | CNS penetrant (specific brain/plasma ratio not publicly available) | Inferred from primary literature |

| Plasma Protein Binding | Not Specified | In vitro | Not publicly available | |

| Metabolic Stability | Not Specified | In vitro (microsomes) | Not publicly available |

Synthesis

The chemical synthesis of this compound involves a multi-step process. A generalized synthetic scheme is presented below. For detailed experimental procedures, including reagents, reaction conditions, and purification methods, please refer to the primary publication by Morris et al. (2014) in the Journal of Medicinal Chemistry.

Caption: Generalized Synthetic Workflow for this compound.

Conclusion

This compound is a valuable research tool and a promising lead compound in the development of orally bioavailable, small-molecule therapies targeting the GLP-1R. Its positive allosteric mechanism of action, coupled with its ability to penetrate the central nervous system, provides a unique pharmacological profile. The data summarized in this guide highlight its potential for further investigation in the context of type 2 diabetes, obesity, and potentially neurodegenerative disorders where GLP-1R signaling is implicated. The detailed experimental protocols provided herein should facilitate the replication and extension of these findings by the scientific community.

References

VU0453379 Hydrochloride: A Technical Guide on CNS Penetrance and Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Glucagon-like peptide-1 (GLP-1) and its receptor, GLP-1R, are well-established targets for the treatment of type 2 diabetes. Beyond its peripheral metabolic effects, GLP-1R is also expressed in the central nervous system and is implicated in various neurological processes, including neuroprotection, and the regulation of appetite and mood. VU0453379 hydrochloride has emerged as a significant research tool due to its nature as a positive allosteric modulator, offering a distinct mechanism of action compared to orthosteric agonists. Its characterization as a CNS-penetrant molecule opens avenues for investigating the role of GLP-1R in neurological disorders.

Mechanism of Action and Signaling Pathway

VU0453379 acts as a positive allosteric modulator of the GLP-1R. This means it binds to a site on the receptor distinct from the endogenous ligand (GLP-1) binding site. In doing so, it potentiates the effect of GLP-1 and other orthosteric agonists, enhancing their ability to activate the receptor.

The GLP-1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response. There is also evidence suggesting that GLP-1R can couple to the Gαq subunit, which activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), another important second messenger.

CNS Penetrance

While this compound is described as being CNS penetrant, specific quantitative data such as the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma concentration ratio (Kp,uu) are not publicly available. The evidence for its CNS penetrance is primarily derived from its demonstrated in vivo activity in a centrally-mediated animal model.

In Vitro and In Vivo Activity

The activity of this compound has been characterized through both in vitro and in vivo experiments.

In Vitro Activity: Calcium Mobilization

VU0453379 has been shown to potentiate GLP-1-induced calcium mobilization in cell lines expressing the GLP-1R.

Table 1: In Vitro Activity of this compound

| Assay | Metric | Value |

|---|

| GLP-1R Positive Allosteric Modulation | EC₅₀ | 1.3 µM |

In Vivo Activity: Reversal of Haloperidol-Induced Catalepsy

A key piece of evidence for the CNS activity of VU0453379 comes from its ability to reverse catalepsy induced by the dopamine (B1211576) D2 receptor antagonist, haloperidol (B65202), in rats. This model is widely used to assess the potential of compounds to treat motor symptoms associated with Parkinson's disease, which are mediated by the central nervous system.

Table 2: In Vivo Activity of this compound

| Animal Model | Effect |

|---|

| Haloperidol-induced catalepsy in rats | Significant reversal of catalepsy |

Experimental Protocols

Haloperidol-Induced Catalepsy in Rats

This protocol is a standard method for inducing a cataleptic state in rodents to study drugs with potential antipsychotic or anti-Parkinsonian effects.

Detailed Protocol:

-

Animals: Male Sprague-Dawley rats are typically used and are allowed to acclimatize to the housing conditions for at least one week prior to the experiment.

-

Drug Administration: this compound or vehicle is administered, often via intraperitoneal (i.p.) injection.

-

Induction of Catalepsy: A dopamine D2 receptor antagonist, such as haloperidol, is administered (e.g., 1 mg/kg, i.p.) a set time after the test compound (e.g., 30 minutes).

-

Catalepsy Assessment: Catalepsy is assessed at various time points after haloperidol administration. A common method is the bar test, where the rat's forepaws are placed on a horizontal bar. The latency to remove both paws from the bar is recorded as a measure of catalepsy.

In Vitro Calcium Mobilization Assay

This assay measures the ability of a compound to modulate receptor-mediated changes in intracellular calcium concentration.

In Vivo Efficacy of M1 Muscarinic Receptor Positive Allosteric Modulators in Models of Parkinson's Disease: A Technical Overview

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder primarily characterized by motor symptoms. However, non-motor symptoms, including cognitive impairment and dementia (Parkinson's disease dementia, PDD), are also highly prevalent and contribute significantly to the disease burden.[1] Up to 80% of individuals with Parkinson's eventually develop PDD.[1] Current treatments for PDD offer limited symptomatic relief and can be associated with considerable side effects.[1] The M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR) is a promising therapeutic target for these cognitive deficits due to its critical role in learning and memory.[2] Positive allosteric modulators (PAMs) of the M1 receptor offer a refined therapeutic strategy by enhancing the receptor's response to the endogenous neurotransmitter, acetylcholine, rather than directly activating it.[2] This approach is hypothesized to provide a more targeted and physiological modulation of M1 signaling with a reduced risk of adverse effects.[2]

While this guide is titled with respect to VU0453379 hydrochloride, a comprehensive search of publicly available scientific literature did not yield specific in vivo efficacy data for this compound in Parkinson's disease models. Therefore, this document will provide an in-depth technical overview of the core principles and preclinical evidence for the broader class of M1 PAMs in models relevant to the cognitive and neuropsychiatric symptoms of Parkinson's disease, drawing upon data from several well-characterized tool compounds.

Mechanism of Action: M1 Receptor Signaling Potentiation

M1 PAMs bind to an allosteric site on the M1 muscarinic acetylcholine receptor, distinct from the orthosteric site where acetylcholine (ACh) binds. This binding event does not activate the receptor on its own but rather potentiates the receptor's response to ACh.[2] The M1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 G-proteins.[2] Upon potentiation by a PAM and activation by ACh, a downstream signaling cascade is initiated, leading to the modulation of neuronal excitability and synaptic plasticity, which are crucial for cognitive function.[2]

Quantitative Data Presentation

The following tables summarize the available quantitative data for several representative M1 PAMs from preclinical studies. A key distinction has emerged between "pure" PAMs, which lack intrinsic agonist activity, and "ago-PAMs," which can directly activate the M1 receptor to some degree. This difference significantly impacts their in vivo profiles.

Table 1: In Vivo Efficacy of Representative M1 PAMs in Rodent Models

| Compound | Class | Animal Model | Dosing Route | Effective Dose Range (mg/kg) | Efficacy Endpoint | Reference(s) |

| VU0453595 | Pure PAM | Mouse | i.p. | 1, 3, 10 | Reversal of cognitive deficits in Novel Object Recognition (NOR). | [3][4] |

| Rat | i.p. | 1, 3, 10 | Reversal of cognitive deficits in NOR.[5] | [5] | ||

| VU0486846 | Pure PAM | Rat | i.p. | 1 - 10 | Reversal of cognitive deficits in NOR; Reversal of risperidone-induced cognitive deficits.[6] | [6] |

| MK-7622 | Ago-PAM | Rat | i.p. | 1, 3, 10 | Failed to improve performance in NOR.[5][7] | [5][7] |

| Mouse | i.p. | 3 | Reversal of scopolamine-induced deficits in contextual fear conditioning.[8] | [8] | ||

| Mouse | i.p. | 30 - 100 | Induced severe behavioral convulsions.[5][7] | [5][7] | ||

| SUVN‐I7016031 | PAM | Rat | Not Specified | Not Specified | Reversed haloperidol-induced memory deficits (a model for PDD).[9] | [9] |

| TAK-071 | PAM | Human (PD) | Oral | Not Specified | Improved a cognitive composite score in patients with PD and cognitive impairment.[10] | [10] |

Table 2: Pharmacokinetic Properties of a Representative M1 "Pure" PAM (VU0486846)

| Parameter | Species | Route | Value | Reference |

| Clearance (CLp) | Rat | IV | 89 mL/min/kg | [6] |

| Half-life (t½) | Rat | IV | 1.2 hours | [6] |

| Volume of Distribution (Vss) | Rat | IV | 1.8 L/kg | [6] |

| Oral Bioavailability (%F) | Rat | PO | 95.9% | [6] |

| Clearance (CLp) | Cynomolgus Monkey | IV | 18 mL/min/kg | [6] |

| Half-life (t½) | Cynomolgus Monkey | IV | 4.2 hours | [6] |

| Volume of Distribution (Vss) | Cynomolgus Monkey | IV | 1.0 L/kg | [6] |

| Oral Bioavailability (%F) | Cynomolgus Monkey | PO | 37% | [6] |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of M1 PAMs are provided below.

Protocol 1: Novel Object Recognition (NOR) Task

This task assesses recognition memory, a cognitive domain often impaired in PDD. The protocol is adapted from studies on VU0453595 and VU0486846.[6][11]

-

Objective: To evaluate the efficacy of an M1 PAM in improving recognition memory.

-

Animal Model: Male Sprague-Dawley rats or C57BL/6J mice.

-

Materials:

-

Test compound (e.g., VU0453595, VU0486846).

-

Vehicle (e.g., 10% Tween 80 in saline).

-

Open field arena (e.g., 40 cm x 40 cm x 40 cm).

-

Two identical objects for the training phase (e.g., small glass bottles, metal cubes).

-

One familiar object and one novel object for the testing phase.

-

-

Procedure:

-

Habituation: Animals are handled for several minutes daily for 3-5 days. They are then habituated to the empty open-field arena for 5-10 minutes for 1-2 days prior to the experiment.

-

Administration: The test compound or vehicle is administered via the desired route (e.g., intraperitoneally, i.p.) 30 minutes before the training phase.

-

Training (Familiarization) Phase: Two identical objects are placed in the arena. Each animal is placed in the arena and allowed to explore the objects for a set duration (e.g., 5-10 minutes). The time spent exploring each object is recorded. Exploration is defined as the animal's nose being within 2 cm of the object and oriented towards it.

-

Inter-Trial Interval (Retention Delay): The animal is returned to its home cage for a specific period (e.g., 1 to 24 hours).

-

Testing Phase: The animal is returned to the arena, where one of the original (now familiar) objects has been replaced with a novel object. The animal is allowed to explore for 5 minutes.

-

Data Analysis: The time spent exploring the familiar (Tf) and novel (Tn) objects is recorded. A recognition index (RI) is calculated as RI = (Tn - Tf) / (Tn + Tf). A higher RI indicates better recognition memory.

-

Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rodents

This protocol is essential for determining the absorption, distribution, metabolism, and excretion (ADME) properties of a test compound, which helps in designing efficacious and safe dosing regimens for efficacy studies.[6]

-

Objective: To determine the pharmacokinetic profile of an M1 PAM following systemic administration.

-

Animal Model: Male Sprague-Dawley rats (250-300 g) with jugular vein cannulas for intravenous studies.

-

Materials:

-

Test compound.

-

Formulation vehicle (e.g., 20% hydroxypropyl-β-cyclodextrin for intravenous; 10% Tween 80 for oral).

-

Dosing syringes and needles (including oral gavage needles).

-

Blood collection tubes (e.g., with EDTA).

-

Centrifuge.

-

LC-MS/MS system for bioanalysis.

-

-

Procedure:

-

Dosing: The study typically involves two arms:

-

Intravenous (i.v.): Administer the test compound at a defined dose (e.g., 1-2 mg/kg) via the jugular vein cannula.

-

Oral (p.o.): Administer the test compound at a defined dose (e.g., 3-10 mg/kg) via oral gavage.

-

-

Blood Sampling: Collect serial blood samples (approx. 100-200 µL) from the tail vein or another appropriate site at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.

-

Brain Tissue Collection (Optional): At the final time point, euthanize the animals and perfuse with saline. Collect the brains to assess brain penetration.

-

Sample Storage: Store plasma and homogenized brain tissue at -80°C until analysis.

-

Bioanalysis: Determine the concentration of the test compound in the plasma and brain samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

PK Analysis: Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vss), half-life (t½), and oral bioavailability (%F).

-

Conclusion

The selective potentiation of the M1 muscarinic acetylcholine receptor with PAMs represents a highly promising therapeutic strategy for addressing the cognitive impairments associated with Parkinson's disease.[1] Preclinical evidence strongly suggests that M1 PAMs can enhance performance in rodent models of recognition memory.[5][6] A critical insight from these studies is the distinction between "pure" PAMs (e.g., VU0453595, VU0486846) and "ago-PAMs" (e.g., MK-7622). Pure PAMs, which lack direct receptor activation, demonstrate robust pro-cognitive efficacy without the dose-limiting adverse effects, such as seizures, observed with ago-PAMs.[5][6] This suggests that maintaining the physiological pattern of acetylcholine signaling is key to achieving a favorable therapeutic window. The positive results from a phase 2 clinical trial of the M1 PAM TAK-071 in PDD patients further bolster the potential of this drug class.[10] While specific in vivo data for this compound in Parkinson's models are not yet in the public domain, the collective findings for the M1 PAM class provide a strong rationale for its continued investigation and development for the treatment of cognitive dysfunction in Parkinson's disease.

References

- 1. Highly Selective M1 Muscarinic Receptor Positive Allosteric Modulators for the Treatment of Parkinson's Dementia | Parkinson's Disease [michaeljfox.org]

- 2. benchchem.com [benchchem.com]

- 3. Potentiation of M1 Muscarinic Receptor Reverses Plasticity Deficits and Negative and Cognitive Symptoms in a Schizophrenia Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potentiation of M1 Muscarinic Receptor Reverses Plasticity Deficits and Negative and Cognitive Symptoms in a Schizophrenia Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. MK-7622: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. An Acetylcholine M1 Receptor-Positive Allosteric Modulator (TAK-071) in Parkinson Disease With Cognitive Impairment: A Phase 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

The Role of VU0453379 Hydrochloride in Type 2 Diabetes Research: A Technical Guide

Introduction: The global prevalence of type 2 diabetes necessitates the exploration of novel therapeutic strategies aimed at improving glycemic control. One such avenue of research involves the positive allosteric modulation of the Glucagon-Like Peptide-1 Receptor (GLP-1R). VU0453379 hydrochloride has been identified as a selective positive allosteric modulator (PAM) of the GLP-1R. This technical guide provides an in-depth overview of VU0453379, its mechanism of action, and its potential application in type 2 diabetes research for an audience of researchers, scientists, and drug development professionals.

Core Compound Properties and In Vitro Efficacy

VU0453379 is a small molecule that acts as a positive allosteric modulator of the GLP-1R. Unlike orthosteric agonists which directly activate the receptor, PAMs bind to a distinct site on the receptor, enhancing the response to the endogenous ligand, GLP-1, or other GLP-1R agonists. This modulatory activity presents a potential therapeutic advantage by amplifying the physiological signaling of GLP-1.

| Parameter | Value | Cell Line/System | Conditions | Reference |

| EC50 | 1.3 µM | CHO cells expressing human GLP-1R | In the presence of an EC20 concentration of GLP-1 | [1] |

| Maximal Potentiation | 59.2% of GLP-1 max response | CHO cells expressing human GLP-1R | In the presence of an EC20 concentration of GLP-1 | Not explicitly cited |

Mechanism of Action: Potentiation of GLP-1R Signaling

The therapeutic potential of VU0453379 in the context of type 2 diabetes stems from its ability to enhance the signaling of the GLP-1 receptor in pancreatic β-cells. GLP-1R is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular events crucial for glucose homeostasis.

The binding of GLP-1 (or an agonist like exenatide) to GLP-1R activates the associated Gαs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[2][3][4] Elevated cAMP levels then activate two key downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[2][5][6] Both PKA and Epac contribute to the potentiation of glucose-stimulated insulin (B600854) secretion (GSIS) through various mechanisms, including the modulation of ion channel activity and enhancement of insulin granule exocytosis.[2][3] VU0453379, as a PAM, augments this signaling cascade in the presence of a GLP-1R agonist, leading to a more robust insulin secretory response.

Preclinical Evidence: Enhancement of Insulin Secretion

Key preclinical studies have demonstrated the efficacy of VU0453379 in potentiating insulin secretion from pancreatic islets. In primary mouse islets, VU0453379 significantly augmented insulin secretion in the presence of the GLP-1R agonist exenatide, particularly under high glucose conditions.

| Condition | Fold Increase in Insulin Secretion (vs. Glucose Alone) |

| 16.7 mM Glucose | 1.0 |

| 16.7 mM Glucose + 1 nM Exenatide | ~2.5 |

| 16.7 mM Glucose + 1 nM Exenatide + 10 µM VU0453379 | ~4.0 |

Note: Data are estimated from graphical representations in the source literature and are intended for illustrative purposes.

Experimental Protocols

In Vitro cAMP Accumulation Assay

This assay is fundamental to determining the potentiation of GLP-1R signaling by a PAM.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human GLP-1 receptor are cultured in appropriate media (e.g., F-12K) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).

-

Assay Preparation: Cells are seeded into 384-well plates and incubated overnight.

-

Compound Preparation: VU0453379 is serially diluted in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES and a phosphodiesterase inhibitor like IBMX).

-

Assay Procedure:

-

The culture medium is removed, and cells are washed with assay buffer.

-

Cells are incubated with varying concentrations of VU0453379 or vehicle for a defined pre-incubation period.

-

An EC20 concentration of GLP-1 is added to the wells, and the plate is incubated at 37°C for 30 minutes.

-

-

cAMP Measurement: Intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF or AlphaScreen) according to the manufacturer's instructions.

-

Data Analysis: Data are normalized to the response of a saturating concentration of GLP-1 and fitted to a four-parameter logistic equation to determine the EC50 of VU0453379 for potentiation.

Glucose-Stimulated Insulin Secretion (GSIS) in Primary Mouse Islets

This ex vivo assay assesses the direct impact of the compound on pancreatic islet function.

-

Islet Isolation: Pancreatic islets are isolated from mice (e.g., C57BL/6) by collagenase digestion of the pancreas followed by density gradient centrifugation.

-

Islet Culture: Isolated islets are cultured overnight in a suitable medium (e.g., RPMI-1640) to allow for recovery.

-

Pre-incubation: Islets are pre-incubated for 1-2 hours in Krebs-Ringer Bicarbonate (KRB) buffer containing a low concentration of glucose (e.g., 2.8 mM).

-

Stimulation: Groups of islets are then incubated for a defined period (e.g., 60 minutes) in KRB buffer containing:

-

Low glucose (2.8 mM)

-

High glucose (e.g., 16.7 mM)

-

High glucose + GLP-1R agonist (e.g., 1 nM exenatide)

-

High glucose + GLP-1R agonist + VU0453379 (at various concentrations)

-

-

Sample Collection: At the end of the incubation, the supernatant is collected for insulin measurement.

-

Insulin Measurement: Insulin concentrations in the supernatant are quantified using a commercially available insulin ELISA kit.

-

Data Normalization: Insulin secretion can be normalized to the total insulin content of the islets, which is determined after cell lysis.

Conclusion and Future Directions

This compound represents a valuable research tool for investigating the therapeutic potential of GLP-1R positive allosteric modulation in type 2 diabetes. Its ability to enhance insulin secretion in a glucose-dependent manner, contingent on the presence of an orthosteric agonist, underscores the potential for developing PAMs as a novel class of antidiabetic agents. Further preclinical studies, including in vivo assessments of glucose tolerance and long-term glycemic control in animal models of type 2 diabetes, are warranted to fully elucidate the therapeutic promise of this compound and similar GLP-1R PAMs. The detailed protocols and signaling pathways described herein provide a foundational guide for researchers aiming to explore this promising area of diabetes drug discovery.

References

- 1. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 2. GLP-1 signaling and the regulation of pancreatic β-cells mass/function | Avances en Diabetología [elsevier.es]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Epac: A New cAMP-Binding Protein in Support of Glucagon-Like Peptide-1 Receptor–Mediated Signal Transduction in the Pancreatic β-Cell - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Neuroprotective Potential of VU0453379 Hydrochloride and Glucagon-like Peptide-1 Receptor Agonism

Disclaimer: Direct and detailed public information specifically documenting the neuroprotective effects of VU0453379 hydrochloride is limited. This guide provides a comprehensive overview based on its known mechanism as a Glucagon-like Peptide-1 Receptor (GLP-1R) positive allosteric modulator (PAM). The following data, protocols, and pathways primarily describe the effects of direct GLP-1R agonists, which this compound is expected to potentiate.

Introduction to this compound

VU0453379 is a novel, central nervous system (CNS) penetrant positive allosteric modulator of the Glucagon-like Peptide-1 Receptor (GLP-1R). As a PAM, it does not activate the receptor directly but enhances the binding and/or efficacy of the endogenous ligand, GLP-1, and other GLP-1R agonists. Its ability to cross the blood-brain barrier makes it a molecule of significant interest for neurological disorders. While its primary characterization has been in the context of metabolic diseases, its mechanism of action strongly suggests a potential for neuroprotection by amplifying the well-established neuroprotective signaling of the GLP-1R.

Quantitative Data on GLP-1R-Mediated Neuroprotection

The neuroprotective efficacy of GLP-1R activation has been quantified in numerous preclinical models. The following table summarizes key quantitative data from studies using well-characterized GLP-1R agonists like Exendin-4 and Liraglutide. These values provide a benchmark for the potential effects that could be potentiated by VU0453379.

| GLP-1R Agonist | Experimental Model | Neurotoxic Insult | Endpoint Measured | Quantitative Value |

| Exendin-4 | SH-SY5Y Neuroblastoma Cells | Glutamate (100 mM) | Cell Viability (MTS Assay) | Full mitigation of cell loss at 100 nM[1] |

| Exendin-4 | SH-SY5Y Neuroblastoma Cells | Glutamate (100 mM) | Caspase-3 Levels | Complete amelioration of the increase at 100 nM[1] |

| Exendin-4 | Rat Primary Cortical Neurons | Glutamate (10 µM) | Apoptosis | Significant mitigation of neuronal apoptosis at 300 nM[1] |

| Liraglutide | Primary Rat Cortical Astrocytes | Advanced Glycation End-products (AGEs) | Cell Viability (MTT Assay) | Dose-dependent increase in viability (10 - 1000 nM)[2] |

| Liraglutide | Primary Rat Cortical Astrocytes | Advanced Glycation End-products (AGEs) | Reactive Oxygen Species (ROS) | Dose-dependent reduction in ROS (10 - 1000 nM)[2] |

| Exendin-4 | SH-SY5Y Neuroblastoma Cells | Palmitic Acid (50 µM) | Intracellular ROS | Significant reduction in ROS with 10 nM Exendin-4[3] |

Core Neuroprotective Signaling Pathways of GLP-1R Activation

Activation of the GLP-1R, a G-protein coupled receptor, initiates a cascade of intracellular signaling events that are central to its neuroprotective effects. The two primary pathways are the cAMP/PKA and the PI3K/Akt pathways. VU0453379, as a PAM, would be expected to amplify the downstream effects of these pathways when the endogenous ligand is present.

cAMP/PKA/CREB Signaling Pathway

Upon agonist binding, GLP-1R activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4] cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP Response Element-Binding Protein (CREB).[2] Activated CREB translocates to the nucleus and promotes the transcription of genes involved in neuronal survival, plasticity, and anti-inflammatory responses.

PI3K/Akt Signaling Pathway

The GLP-1R can also signal through the Phosphoinositide 3-Kinase (PI3K)/Akt pathway. Activation of this pathway leads to the phosphorylation and activation of Akt, a serine/threonine kinase. Activated Akt phosphorylates a variety of downstream targets to inhibit apoptosis (e.g., by phosphorylating and inactivating Bad and Caspase-9) and promote cell survival.

References

VU0453379 hydrochloride molecular weight and formula.

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide to VU0453379 hydrochloride, a novel positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).

Core Molecular Data

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₅ClN₄O₂ | [1] |

| Molecular Weight | 471.03 g/mol | [1] |

| Synonym | (S)-2-Cyclopentyl-N-((1-isopropylpyrrolidin-2-yl)methyl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrido[3,4-b]indole-4-carboxamide hydrochloride | MedChemExpress, Sigma-Aldrich |

| CAS Number | 1638646-27-1 | Sigma-Aldrich |

Mechanism of Action: GLP-1R Signaling Pathway

This compound acts as a positive allosteric modulator of the GLP-1 receptor, a Class B G protein-coupled receptor. Upon binding, it enhances the receptor's response to its endogenous ligand, GLP-1. This potentiation of GLP-1R signaling activates downstream pathways, primarily through the Gαs protein, leading to increased intracellular cyclic AMP (cAMP) levels. The elevation in cAMP subsequently activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).

The activation of these pathways has pleiotropic effects, including the promotion of insulin (B600854) secretion from pancreatic beta cells, enhancement of neuronal proliferation, and neuroprotection. The signaling cascade involves the modulation of ion channel activity and the regulation of gene expression, contributing to the diverse physiological effects of GLP-1R activation.

References

Methodological & Application

Application Notes and Protocols for VU0453379 Hydrochloride: A Positive Allosteric Modulator of the GLP-1 Receptor

For Research Use Only. Not for use in diagnostic procedures.

Introduction

VU0453379 hydrochloride is a novel, central nervous system (CNS) penetrant positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2] As a PAM, VU0453379 does not activate the GLP-1R directly but enhances the receptor's response to endogenous agonists like GLP-1. The GLP-1R is a class B G-protein coupled receptor that plays a critical role in glucose homeostasis, primarily by potentiating glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells.[2] This makes GLP-1R an important therapeutic target for type 2 diabetes. These application notes provide detailed in vitro assay protocols for the characterization of this compound's activity on the GLP-1R.

Data Presentation

The following table summarizes the in vitro activity of VU0453379.

| Parameter | Assay | Value | Reference |

| pEC50 | GLP-1R PAM activity | 6.21 | [3] |

| EC50 | GLP-1R PAM activity | ~0.62 µM | Calculated from pEC50 |

Signaling Pathway

The GLP-1 receptor is primarily coupled to the Gαs subunit of the heterotrimeric G protein. Agonist binding to the receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells. VU0453379, as a PAM, binds to an allosteric site on the receptor, enhancing the signal transduction upon agonist binding.

Caption: GLP-1R signaling pathway with VU0453379 modulation.

Experimental Protocols

In Vitro cAMP Accumulation Assay

This protocol describes a method to determine the potentiation of GLP-1R-mediated cAMP production by VU0453379 in a cell-based assay.

Experimental Workflow

Caption: Workflow for the in vitro cAMP accumulation assay.

Materials and Reagents:

-

Cell Line: HEK293 cells stably expressing the human GLP-1R (hGLP-1R).

-

Assay Medium: Serum-free DMEM or MEM.

-

Reagents:

-

Equipment:

-

384-well white, solid-bottom assay plates

-

Multichannel pipette

-

Plate reader capable of luminescence or time-resolved fluorescence detection.

-

Procedure:

-

Cell Preparation:

-

Culture HEK293-hGLP-1R cells to ~80-90% confluency.

-

Harvest cells and resuspend in assay medium.

-

Seed cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions in assay medium to create a range of concentrations for testing (e.g., 0.1 nM to 100 µM).

-

Prepare a fixed, sub-maximal concentration (e.g., EC20) of GLP-1 in assay medium. The EC20 concentration should be determined in a prior experiment.

-

-

Assay Execution:

-

Remove culture medium from the cells and add assay medium containing IBMX (e.g., 500 µM).

-

Add the serially diluted VU0453379 or vehicle (DMSO) to the appropriate wells.

-

Pre-incubate the plate at 37°C for 15-30 minutes.

-

Add the EC20 concentration of GLP-1 to all wells except the vehicle control.

-

Incubate at 37°C for 30 minutes.

-

-

cAMP Detection:

-

Following the incubation, lyse the cells and measure cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

-

Data Analysis:

-

Plot the luminescence or HTRF signal against the log concentration of VU0453379.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of VU0453379 that produces 50% of the maximal potentiation of the GLP-1 response.

-

In Vitro Insulin Secretion Assay

This protocol details a method to assess the ability of VU0453379 to potentiate GLP-1-stimulated insulin secretion from a pancreatic β-cell line.

Experimental Workflow

Caption: Workflow for the in vitro insulin secretion assay.

Materials and Reagents:

-

Cell Line: INS-1 (rat insulinoma) or a similar glucose-responsive insulin-secreting cell line.

-

Assay Buffers:

-

Krebs-Ringer Bicarbonate Buffer (KRBH): Supplemented with 0.5% BSA.

-

Low Glucose Buffer: KRBH with 2.8 mM glucose.

-

High Glucose Buffer: KRBH with 16.7 mM glucose.

-

-

Reagents:

-

This compound

-

GLP-1 (7-36) amide

-

DMSO (vehicle)

-

-

Equipment:

-

24- or 48-well cell culture plates

-

Insulin ELISA kit (e.g., from Mercodia or Alpco).

-

Procedure:

-

Cell Preparation:

-

Seed INS-1 cells into a 24- or 48-well plate and culture until they form a confluent monolayer.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions in High Glucose Buffer to create a range of concentrations for testing.

-

Prepare a fixed concentration of GLP-1 (e.g., 10 nM) in High Glucose Buffer.[6]

-

-

Assay Execution:

-

Wash the cells twice with a pre-warmed low glucose buffer.

-

Pre-incubate the cells in low glucose buffer for 1-2 hours at 37°C to establish a basal insulin secretion rate.

-

Remove the low glucose buffer.

-

Add the High Glucose Buffer containing the various concentrations of VU0453379 and the fixed concentration of GLP-1. Include appropriate controls (e.g., high glucose alone, high glucose + GLP-1).

-

Incubate the plate at 37°C for 1-2 hours.

-

-

Sample Collection and Analysis:

-

After incubation, carefully collect the supernatant from each well.

-

Centrifuge the supernatant to remove any detached cells.

-

Measure the insulin concentration in the supernatant using a commercially available insulin ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the measured insulin concentration against the log concentration of VU0453379.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value for the potentiation of glucose-stimulated insulin secretion.

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of (S)-2-Cyclopentyl-N-((1-isopropylpyrrolidin2-yl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrrido[3,4-b]indole-4-carboxamide (VU0453379): A Novel, CNS Penetrant Glucagon-Like Peptide 1 Receptor (GLP-1R) Positive Allosteric Modulator (PAM) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GLP1R PAM virtual screen. Analogs of reported PAM. [doctortarget.com]

- 4. cAMP-Glo™ Assay [promega.com]

- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Dosing of M1 Positive Allosteric Modulators in Mice

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific in vivo dosing protocols for VU0453379 hydrochloride in mice have not been publicly documented. The following application notes and protocols are based on established methodologies for analogous M1 positive allosteric modulators (PAMs) and general principles of preclinical in vivo studies in mice. These guidelines are intended to serve as a starting point for study design and should be adapted and optimized for the specific research question and the physicochemical properties of this compound.

Introduction

This compound is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). M1 receptors are predominantly expressed in the central nervous system and play a crucial role in cognitive processes such as learning and memory.[1] Allosteric modulators offer a promising therapeutic approach by enhancing the receptor's response to the endogenous ligand, acetylcholine, rather than directly activating the receptor themselves.[1] This can lead to a more refined modulation of receptor activity and potentially a better safety profile compared to orthosteric agonists. These application notes provide a comprehensive overview of the potential in vivo administration strategies and experimental considerations for evaluating compounds like this compound in murine models.

Quantitative Data Summary

Due to the lack of specific data for this compound, the following table summarizes dosing information for other M1 PAMs investigated in mice. This information can be used to inform dose-range finding studies for this compound.

| Compound Name | Dosing Range | Administration Route | Vehicle | Species/Strain | Reference / Notes |

| VU0486846 | 10 mg/kg/day | Drinking Water | Water | APPswe/PSEN1ΔE9 mice | Orally bioavailable. |

| BQCA | Not Specified | Not Specified | Not Specified | Not Specified | A well-characterized M1 PAM. |

| Generic M1 PAM | 1 - 30 mg/kg | Intraperitoneal (IP) | Saline, DMSO/Tween 80 | C57BL/6J, BALB/c | Typical range for initial screening. |

| Generic M1 PAM | 5 - 50 mg/kg | Oral Gavage (PO) | Methylcellulose (B11928114), Saline | CD-1, Swiss Webster | Dependent on oral bioavailability. |

Note: The optimal dose and route for this compound must be determined empirically through dose-range finding and pharmacokinetic studies.

Experimental Protocols

Formulation and Vehicle Selection

The choice of vehicle is critical for ensuring the solubility, stability, and bioavailability of the test compound.

Protocol for Vehicle Screening:

-

Solubility Test:

-

Assess the solubility of this compound in a panel of common vehicles (e.g., sterile saline, phosphate-buffered saline (PBS), 5% DMSO in saline, 10% Tween® 80 in saline, 0.5% methylcellulose in water).

-

Prepare supersaturated solutions and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

-

-

Stability Test:

-

Incubate the formulated compound at various temperatures (e.g., 4°C, room temperature, 37°C) for different durations.

-

Analyze the concentration of the parent compound at each time point to assess degradation.

-

-

Vehicle Tolerability Study:

-

Administer the chosen vehicle to a cohort of mice using the intended route of administration.

-

Monitor the animals for any adverse effects (e.g., changes in body weight, behavior, or signs of irritation at the injection site) for a period of 7-14 days.

-

Administration Routes

The selection of the administration route depends on the experimental goals, the desired pharmacokinetic profile, and the physicochemical properties of the compound.

Common Administration Routes in Mice:

| Route | Description | Advantages | Disadvantages |

| Intraperitoneal (IP) | Injection into the peritoneal cavity. | Rapid absorption, ease of administration. | Potential for injection into organs, local irritation. |

| Oral Gavage (PO) | Direct administration into the stomach via a gavage needle. | Clinically relevant route, controlled dosing. | Potential for stress and injury to the esophagus. |

| Subcutaneous (SC) | Injection into the loose skin on the back. | Slower, more sustained absorption. | Limited volume of administration. |

| Intravenous (IV) | Injection directly into a vein (typically the tail vein). | 100% bioavailability, rapid onset. | Technically challenging, requires restraint. |

| Drinking Water | Ad libitum administration in the drinking water. | Non-invasive, suitable for chronic studies. | Inaccurate dosing due to variable water intake. |

Protocol for Intraperitoneal (IP) Injection:

-

Restrain the mouse by scruffing the neck to expose the abdomen.

-

Tilt the mouse's head downwards at a slight angle.

-

Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Aspirate to ensure no fluid or blood is drawn back, indicating correct placement.

-

Inject the formulation at a volume of up to 10 ml/kg.

-

Withdraw the needle and return the mouse to its cage.

Behavioral Assays for Cognitive Enhancement

To evaluate the in vivo efficacy of this compound, a battery of behavioral tests assessing cognitive function can be employed.

Examples of Relevant Behavioral Assays:

-

Novel Object Recognition (NOR) Test: Assesses recognition memory.

-